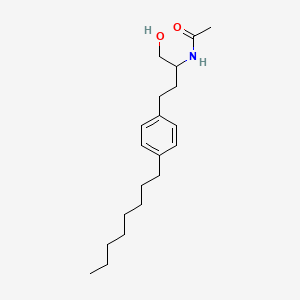










|
REACTION_CXSMILES
|
[Li].[C:2]([NH:5][CH:6]([CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:15][CH:14]=1)[C:7](OC)=[O:8])(=[O:4])[CH3:3].S([O-])([O-])(=O)=O.[Mg+2]>O1CCCC1>[C:2]([NH:5][CH:6]([CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:15][CH:14]=1)[CH2:7][OH:8])(=[O:4])[CH3:3] |f:2.3,^1:0|
|


|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
methyl 2-acetamido-4-(4-octylphenyl)butyrate
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC(C(=O)OC)CCC1=CC=C(C=C1)CCCCCCCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the suspension was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
the mixture was left
|
|
Type
|
WAIT
|
|
Details
|
standing overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled away under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the solution was washed with a dilute hydrochloric acid
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
an aqueous sodium hydrogencarbonate solution and a saturated brine in order and dried over sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled away under reduced pressure
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC(CO)CCC1=CC=C(C=C1)CCCCCCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 65.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |